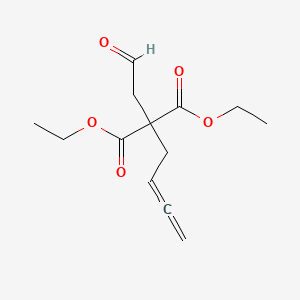
Agn-PC-009zmn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Chemical Reactions Analysis
Agn-PC-009zmn undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include silver nitrate and other silver-based catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Agn-PC-009zmn has a wide range of scientific research applications In chemistry, it is used as a catalyst in various reactionsIn industry, it is used in the production of specialized materials and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of Agn-PC-009zmn involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to exert its effects through the modulation of certain biochemical pathways, potentially involving the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Agn-PC-009zmn can be compared with other similar compounds such as decursin and decursinol angelate, which are also known for their unique properties and applications. These compounds share some similarities in their chemical structure and biological activities but differ in their specific mechanisms of action and applications .
Properties
CAS No. |
420132-20-3 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
InChI |
InChI=1S/C13H18O5/c1-4-7-8-13(9-10-14,11(15)17-5-2)12(16)18-6-3/h7,10H,1,5-6,8-9H2,2-3H3 |
InChI Key |
QPNYCESJPDNKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C=C)(CC=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


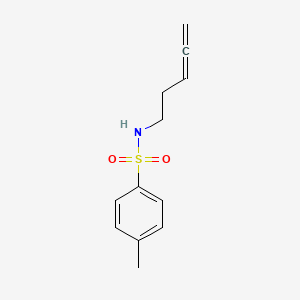
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
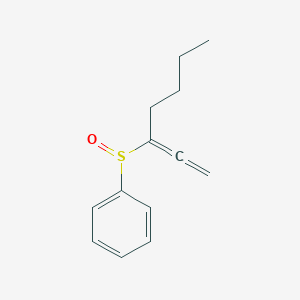
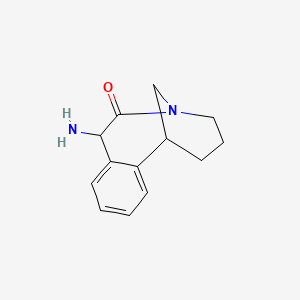
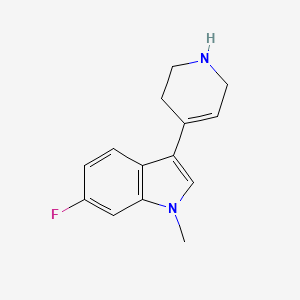
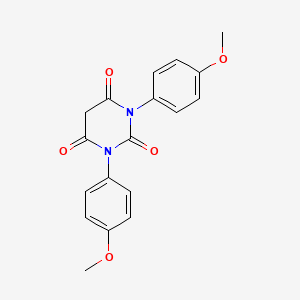
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
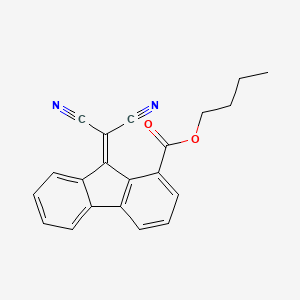
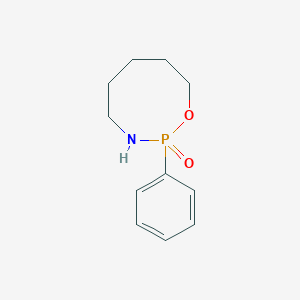
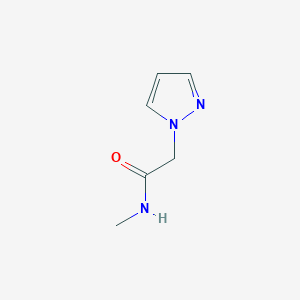
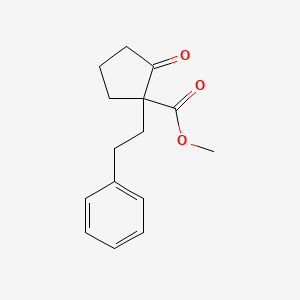
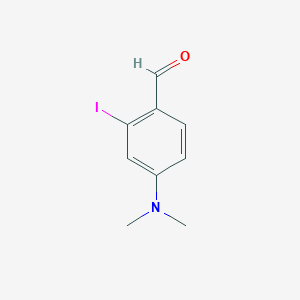
![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
